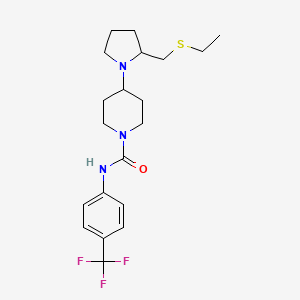

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28F3N3OS/c1-2-28-14-18-4-3-11-26(18)17-9-12-25(13-10-17)19(27)24-16-7-5-15(6-8-16)20(21,22)23/h5-8,17-18H,2-4,9-14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZVTAHSCFEJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the ethylthio and trifluoromethyl phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups or the ring structures.

Substitution: The trifluoromethyl phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the trifluoromethyl phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a medicament , particularly in the context of neurological disorders. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for the treatment of conditions such as anxiety and depression.

Histone Deacetylase Inhibition

Research indicates that similar compounds can act as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression. Inhibiting HDACs can lead to increased expression of tumor suppressor genes, thus presenting a potential application in cancer therapy .

Pain Management

The compound may also be explored for its role in pain management by inhibiting adaptor-associated kinase 1 (AAK1). AAK1 inhibitors have shown promise in alleviating pain, suggesting that this compound could be beneficial in developing new analgesics .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions, including:

- Pyrrolidine Formation : The initial step often includes the formation of the pyrrolidine ring through cyclization reactions.

- Substitution Reactions : The introduction of the ethylthio and trifluoromethyl groups is achieved via nucleophilic substitution methods.

- Final Coupling : The final product is obtained through coupling reactions that link the piperidine and pyrrolidine moieties.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

- Key Differences: Central heterocycle: Pyrrolo[1,2-b]pyridazine vs. piperidine in the target compound. Substituents: Includes a cyanopyrimidine group and morpholine-ethoxy chain, likely enhancing kinase inhibition or solubility.

7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

- Key Differences: Core structure: Spirocyclic diazaspiro[4.5]decene vs. linear piperidine. Functional Implications: The spirocyclic system may confer conformational rigidity, optimizing receptor binding compared to the target compound’s flexible piperidine-pyrrolidine linkage.

Common Features Across Analogues

- Shared Pharmacophores :

Comparison with Kappa Opioid Receptor (KOR) Antagonists

While structurally distinct from classical KOR antagonists like norBNI or JDTic (pyrrolidine/piperidine-free scaffolds), the target compound’s piperidine and ethylthio groups may permit partial overlap with KOR modulation mechanisms.

NorBNI and JDTic

- Mechanistic Divergence: NorBNI/JDTic induce long-lasting KOR antagonism via c-Jun N-terminal kinase (JNK) activation, disrupting receptor signaling . The target compound lacks the phenolic or guanidine groups critical for KOR affinity in NorBNI/JDTic, suggesting alternative targets.

- Structural Contrasts: NorBNI: Bivalent morphinan scaffold.

Data Tables

Table 1. Structural Comparison with Patent Analogues

Table 2. Functional Group Impact

Research Implications and Limitations

- Gaps in Evidence: No direct pharmacological data for the target compound exists in the provided materials; comparisons are inferred from structural analogues.

- Hypotheses for Testing :

- The ethylthio group may introduce unique pharmacokinetic properties (e.g., prolonged half-life) compared to morpholine or fluorophenyl analogues.

- The piperidine-pyrrolidine system warrants evaluation for CNS activity, given precedents in KOR antagonists .

Biological Activity

The compound 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS No. 1795443-65-0) is a synthetic derivative characterized by its unique structural features, including a piperidine ring, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. This article explores the biological activity of this compound, focusing on its potential applications in various fields, including pharmacology and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C20H28F3N3OS |

| Molecular Weight | 415.52 g/mol |

| IUPAC Name | 4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

The presence of multiple nitrogen atoms and functional groups suggests significant potential for interaction with biological targets. The trifluoromethyl group is known to enhance lipophilicity, which may influence the compound's absorption and distribution in biological systems .

Antiviral Potential

Recent studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, N-heterocycles have been shown to affect viral life cycles, with some derivatives displaying significant activity against viruses at low concentrations . Although specific data on this compound's antiviral efficacy is limited, its structural characteristics suggest potential activity against viral pathogens.

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents raises interest in its potential as an antifungal or antibacterial agent. Research on phenylamine derivatives indicates that such compounds can effectively combat phytopathogenic microorganisms . The ethylthio and trifluoromethyl groups may enhance the compound's potency against bacterial and fungal pathogens.

Case Studies and Research Findings

Case Study: Antiviral Screening

In a study assessing various N-heterocycles for antiviral activity, compounds were evaluated for their efficacy against viral infections. The most active compounds showed EC50 values significantly lower than traditional antiviral agents, suggesting that modifications similar to those in our compound could yield promising results .

Case Study: Antimicrobial Properties

A comparative analysis of piperidine derivatives revealed that certain substitutions led to enhanced antimicrobial activity. Compounds with ethylthio groups demonstrated improved interaction with microbial membranes, indicating that our compound may exhibit similar properties .

The biological activity of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is likely mediated through several mechanisms:

- Inhibition of Enzyme Activity : The presence of nitrogen atoms allows for potential interactions with enzyme active sites.

- Membrane Disruption : The lipophilic nature due to trifluoromethyl substitution may facilitate membrane penetration and disruption in microbial cells.

- Receptor Binding : The compound may interact with specific receptors or proteins involved in viral entry or replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.